3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyridin-4-one core substituted with dichlorophenyl, trifluoromethylphenyl, and methylsulfanyl groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one involves multiple steps, starting with the preparation of the pyridin-4-one core. This core is then functionalized with the appropriate substituents through a series of reactions, including halogenation, alkylation, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridin-4-one analogs.
Scientific Research Applications
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride
- 6,8-Dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)propyl]-1,4-dihydropyridin-4-one stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2F3NOS/c1-16-19(13-20-21(26)8-5-9-22(20)27)23(32)10-11-31(16)15-24(2,3)33-14-17-6-4-7-18(12-17)25(28,29)30/h4-12H,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKVNDXKTTUNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(C)(C)SCC2=CC(=CC=C2)C(F)(F)F)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.